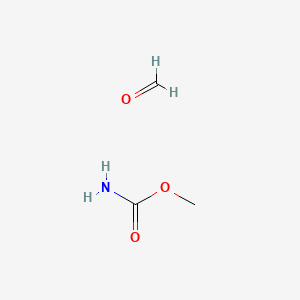

Formaldehyde;methyl carbamate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

68937-13-3 |

|---|---|

Molecular Formula |

C3H7NO3 |

Molecular Weight |

105.09 g/mol |

IUPAC Name |

formaldehyde;methyl carbamate |

InChI |

InChI=1S/C2H5NO2.CH2O/c1-5-2(3)4;1-2/h1H3,(H2,3,4);1H2 |

InChI Key |

WTRCBRZCBHGMSN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N.C=O |

Origin of Product |

United States |

Reaction Chemistry of N Hydroxymethyl Methyl Carbamates and Formaldehyde Carbamate Condensation

Condensation Reactions and Mechanisms

Condensation reactions between formaldehyde (B43269) and carbamates, such as methyl N-phenylcarbamate (MPC), are critical for producing intermediates like methylene (B1212753) diphenyl-4,4′-dicarbamate (MDC). researchgate.netacs.org This process is a key step in the non-phosgene route for manufacturing methylene diphenyl diisocyanate (MDI), a vital component in the polyurethane industry. researchgate.netresearchgate.net The reaction involves the combination of two carbamate (B1207046) molecules with one formaldehyde molecule, eliminating water in the process. libretexts.org

The condensation of formaldehyde with carbamates is predominantly an acid-catalyzed reaction. acs.org Various solid and liquid acid catalysts have been investigated to optimize this process. Among solid acid catalysts, the Hβ zeolite has demonstrated significant catalytic activity for the condensation of MPC with formaldehyde. researchgate.netacs.org Studies have also shown that inorganic acids, such as sulfuric acid (H2SO4), are effective. In a mixed solvent system of acetic acid and water, a 31% mass fraction of H2SO4 at 95 °C for 3.5 hours resulted in an MDC yield of 74.3%. researchgate.netjlu.edu.cn Other catalysts, including silicotungstic acid and Amberlyst 15, have also been found to be effective for this condensation. researchgate.netresearchgate.net

| Catalyst | Reaction Conditions | MPC Conversion (%) | MDC Yield (%) | Reference |

|---|---|---|---|---|

| Hβ | 160 °C, 3 h, DMC solvent | 37.2 | 76.4 (based on HCHO) | acs.org |

| H2SO4 (31 wt%) | 95 °C, 3.5 h, AcOH/H2O solvent | - | 74.3 | jlu.edu.cn |

| Silicotungstic Acid | 100 °C, 4.5 h, Diethylene glycol dimethyl ether solvent | - | 62.8 (based on MPC) | researchgate.net |

Research indicates a strong correlation between the presence of Lewis acid sites on the catalyst surface and the efficiency of MDC synthesis. acs.orgresearchgate.net Catalysts possessing surface Lewis acid sites with higher acid strength are shown to favor the condensation reaction. researchgate.netacs.orgacs.org A comparison of various zeolite catalysts revealed that Hβ, which has a higher proportion of Lewis acid sites compared to Brønsted acid sites, exhibits superior catalytic performance for this reaction. acs.org In contrast, catalysts like HY and HZSM-5, where Brønsted acid sites are dominant, show poorer activity. acs.org The Lewis acid sites are believed to facilitate key steps in the reaction mechanism, enhancing the rate of condensation.

The choice of solvent has a profound impact on the selectivity and yield of the formaldehyde-carbamate condensation. Protic solvents, such as methanol (B129727) and water, have been found to be detrimental to the reaction's efficiency. acs.orgresearchgate.netacs.org Conversely, aprotic solvents are preferred, with dimethyl carbonate (DMC) identified as a particularly suitable reaction medium. acs.orgacs.org

Mixed solvent systems have also been explored to enhance performance. A mixture of acetic acid (AcOH) and water demonstrated higher catalytic performance than pure water, attributed to the differing solubilities of the reactant (MPC) and the product (MDC) in this system. researchgate.netjlu.edu.cn This mixed solvent not only promotes the condensation but also aids in the separation of the product from the reactants. researchgate.netjlu.edu.cn Additionally, ionic liquids have been investigated as a dual solvent-catalyst medium, with one study reporting an MDC yield of 71.7% using an H+-modified ionic liquid. acs.orgresearchgate.net

| Solvent System | Effect on Reaction | Reference |

|---|---|---|

| Protic (Methanol, H2O) | Detrimental to catalytic activity | acs.orgacs.org |

| Aprotic (Dimethyl Carbonate - DMC) | Identified as the most appropriate medium | acs.orgacs.org |

| Mixed (Acetic Acid/H2O) | Higher catalytic performance than pure water, aids product separation | researchgate.netjlu.edu.cn |

| Ionic Liquid ([emim]BF4) | Acts as dual solvent-catalyst, high yield and selectivity | acs.org |

The primary product of the condensation of methyl N-phenylcarbamate with formaldehyde is methylene diphenyl dicarbamate (MDC), predominantly the 4,4'-isomer. researchgate.netjlu.edu.cnresearchgate.net This molecule is formed by the linking of two methyl phenyl carbamate units via a methylene bridge derived from formaldehyde. The reaction proceeds through the initial formation of an N-hydroxymethyl carbamate intermediate, which then reacts with a second carbamate molecule. As is characteristic of condensation reactions involving formaldehyde, the formation of higher molecular weight oligomeric structures can also occur, where multiple carbamate units are linked by methylene bridges.

Organic carbamates are known to undergo thermal decomposition. researchgate.net A key pathway involves the elimination of the corresponding alcohol to yield an isocyanate. researchgate.netnih.gov In the context of the non-phosgene MDI synthesis route, the thermal decomposition of the MDC intermediate is the final, crucial step to produce MDI. researchgate.netresearchgate.net This thermolysis is typically carried out at temperatures between 250 and 600 °C. mdpi.com The decomposition can be performed in either the gas or liquid phase and can be catalyzed. mdpi.com For instance, zinc oxide has been effectively used as a catalyst for the decomposition of MDC to MDI. google.com Studies using thermogravimetric analysis (TGA) have shown that methyl-carbamates tend to decompose at slightly lower temperatures compared to other alkyl carbamates. nih.gov

Crosslinking and Curing Reactions

Carbamate functional groups, particularly secondary carbamates, can participate in crosslinking and curing reactions, which is of significant interest in the coatings industry. Melamine-formaldehyde (MF) resins are widely used as crosslinkers for various functional groups. paint.org Research has shown that the methoxymethyl groups of MF resins can react with secondary carbamate groups, leading to the formation of a crosslinked thermoset network. paint.orgepa.gov

The curing process can be monitored through various analytical techniques. uaeu.ac.ae The crosslink densities of films cured with MF resins are consistent with the complete conversion of secondary carbamate groups at temperatures only slightly higher than those required for curing hydroxyl groups. paint.orgepa.gov This reactivity allows for the development of coatings with enhanced properties. For example, acrylic resins containing secondary carbamate groups, when cured with MF resins, have demonstrated significantly improved acid resistance compared to traditional MF-cured acrylic polyols. paint.org The crosslinking mechanism involves the formation of methylene and ether bridges between the carbamate and the melamine resin. nih.gov

Reactivity with Amino Resins (e.g., Melamine-Formaldehyde (MF) Resins)

The interaction between carbamate functional groups and melamine-formaldehyde (MF) resins is a critical aspect of modern thermosetting chemistry. While MF resins have traditionally been used to crosslink hydroxyl-functional polymers, research has shown that they also react efficiently with secondary carbamate groups (urethane groups). illinois.eduresearchgate.net The methoxymethyl groups of the MF resin are capable of reacting with the carbamate N-H group, forming crosslinks. illinois.edu This reaction proceeds at temperatures only slightly higher than those required for the cure of hydroxyl groups, making it a viable alternative in coating formulations. researchgate.net

Co-reactants that contain secondary carbamate groups but no hydroxyl groups have been specifically prepared to study this reaction, confirming that curing is indeed driven by the carbamate-melamine reaction. illinois.edu This reactivity has been leveraged to enhance the performance of automotive clearcoats. Systems using primary carbamate groups with MF resins have shown improved etch resistance, and the use of secondary carbamates offers a less polar alternative with similar benefits. illinois.edu The fundamental reaction involves the primary amino groups of melamine reacting with formaldehyde to form methylol melamines, which can then self-condense or react with other functional groups like carbamates. nih.gov

The structure of the resulting polymer is influenced by factors such as the formaldehyde-to-melamine (F/M) molar ratio and pH, which control the competition between the formation of methylene and ether bridges during condensation. researchgate.net

Crosslinking Density Analysis in Cured Polymeric Films

The extent of the reaction between carbamate groups and MF resins directly impacts the crosslinking density of the final cured film, which in turn governs its mechanical and chemical properties. Dynamic mechanical analysis (DMA) is a key technique used to determine these crosslink densities. illinois.eduresearchgate.net

Studies employing DMA on films prepared from oligomeric urethane polyols and MF resins have provided quantitative evidence for the reaction between methoxymethyl groups and secondary carbamate groups. researchgate.net The analysis of these cured films reveals crosslink densities that are consistent with the complete conversion of the secondary carbamate groups during the curing process. illinois.edu This high degree of conversion indicates an efficient and robust crosslinking reaction, leading to a well-developed polymer network. The enhanced crosslinking contributes to significant improvements in the material's properties, such as acid resistance, hardness, and solvent resistance. illinois.eduresearchgate.net

The following table summarizes findings from DMA on films containing secondary carbamate groups cured with MF resins.

| Property Measured | Observation | Implication |

| Crosslink Density | Consistent with complete conversion of secondary carbamate groups. illinois.edu | Efficient reaction between MF resin and carbamate N-H groups. |

| Cure Temperature | Only slightly higher than for conventional hydroxyl-functional systems. researchgate.net | Practical and viable for industrial coating applications. |

| Acid Resistance | Significantly better for films with secondary carbamate groups. illinois.edu | Enhanced durability and performance of the coating. |

Implementation in Thermosetting Polymer Systems

The reaction between formaldehyde-carbamate systems and amino resins is integral to the formulation of high-performance thermosetting polymers. nih.gov These systems are widely used in industrial coatings where durability and resistance are paramount. illinois.edu The incorporation of carbamate functionality into acrylic or polyester (B1180765) resins, which are then crosslinked with MF resins, provides a versatile method for producing coatings with superior properties. illinois.edu

One of the primary advantages of using carbamate/MF systems is the enhanced acid resistance of the resulting films, a critical feature for automotive topcoats that are exposed to environmental pollutants like acid rain. illinois.eduresearchgate.net The crosslinks formed through the carbamate-melamine reaction create a more robust and chemically inert network compared to some traditional hydroxyl-based systems. Thermosets, by their nature, form irreversible, hardened structures upon heating, and the specific chemistry of the crosslinking agents and co-reactants dictates the final performance characteristics.

Nucleophilic Reactions and Derivatization

Beyond thermosetting polymers, the chemical reactivity of formaldehyde-carbamate adducts is harnessed in sophisticated organic synthesis for the creation of complex molecules with high degrees of stereochemical control.

Reactions with Titanium Enolates for β-Amino Acid Synthesis

The synthesis of β-amino acids, important building blocks for peptidomimetics and pharmaceuticals, can be achieved through Mannich-type reactions involving carbamate derivatives and metal enolates. While direct reactions with N-hydroxymethyl methyl carbamate are not extensively detailed, analogous systems demonstrate the principle effectively. For instance, benzyl isopropoxymethyl carbamate serves as a potent aminomethylating agent in reactions with titanium enolates for the asymmetric synthesis of β²-amino acids.

In this methodology, the carbamate derivative acts as a stable, electrophilic source of a protected aminomethyl group. The reaction with a chiral titanium enolate proceeds to form a new carbon-carbon bond, establishing the backbone of the β-amino acid. This approach offers a strategic advantage by avoiding the formation of certain by-products that can complicate purification in other aminomethylation procedures. The use of specific carbamate electrophiles like benzyl N-[(benzyloxy)methyl]carbamate has been shown to improve the impurity profile in these syntheses.

Stereoselective Synthesis Applications (e.g., 3-aminodeoxystatine derivatives)

The N-hydroxymethyl group, derived from the condensation of formaldehyde and a carbamate, is a powerful tool in stereoselective synthesis. This functionality has been successfully applied to the synthesis of 3-aminodeoxystatine derivatives, which are components of biologically active compounds.

The key step in this synthetic route is a stereoselective conjugate addition. A chiral γ-amino-α,β-unsaturated ester, which contains an N-hydroxymethyl group, undergoes an intramolecular cyclization where the internal carbamate nitrogen acts as a nucleophile. This process demonstrates high diastereoselectivity, often achieving ratios of around 10:1. This strategy allows for the construction of the desired stereocenters with a high degree of control, starting from commercially available materials like N-Boc-L-leucine. The N-hydroxymethyl group is thus crucial for guiding the stereochemical outcome of the reaction, enabling the efficient synthesis of complex and valuable chiral molecules.

Formation of Polymeric Structures via Methylene Bridge Formation

The polymerization of formaldehyde with compounds containing N-H bonds, such as carbamates and amides, is characterized by the formation of methylene bridges (–N–CH₂–N–). nih.gov This condensation reaction is fundamental to the curing of amino resins and the formation of various crosslinked structures. researchgate.net

When N-hydroxymethyl methyl carbamate or related species react, the hydroxymethyl group (–CH₂OH) can condense with an N-H group on another molecule, eliminating a molecule of water and forming a stable methylene linkage. nih.gov This process can repeat, leading to the growth of a polymer chain or a crosslinked network. The formation of these methylene bridges is a key mechanism in the curing of melamine-formaldehyde and urea-formaldehyde resins. researchgate.net The relative proportion of methylene bridges versus ether bridges (–N–CH₂–O–CH₂–N–) in the final polymer can be controlled by reaction conditions like pH and reactant molar ratios, which in turn influences the properties of the thermoset material. researchgate.net

Formaldehyde is also known to induce crosslinks between the amino acid residues in proteins, where the reaction proceeds via the formation of a methylene bridge between nucleophilic side chains.

Polymerization and Resin Formation Derived from Formaldehyde Carbamate Systems

Polycarbamate-Formaldehyde (CF) Resin Synthesis

Polycarbamate-formaldehyde (CF) resins are thermosetting polymers synthesized from the reaction of carbamates with formaldehyde (B43269). This process is analogous to the well-established chemistry of urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins, where formaldehyde reacts with the amino groups of the respective monomers to form a cross-linked network.

The synthesis of the carbamate (B1207046) precursors for CF resins can be achieved through various non-isocyanate routes, making them a potentially safer alternative to traditional polyurethanes. One common method is the transurethanization or polycondensation reaction involving polyols and a carbamate source, such as dimethyl carbonate. This reaction avoids the use of highly toxic phosgene. The synthesis of non-isocyanate polyurethanes (NIPUs), which are structurally related to polycarbamates, can be accomplished through the reaction of cyclic carbonates with amines.

In a typical CF resin synthesis, a pre-formed carbamate or a mixture of a polyol and a simple carbamate like methyl carbamate is reacted with formaldehyde. The reaction proceeds via the electrophilic substitution of formaldehyde on the nitrogen atom of the carbamate group, leading to the formation of methylol carbamates.

Upon formation, the methylol carbamate monomers undergo condensation reactions to form oligomeric structures. These reactions involve the linking of monomers through the formation of methylene (B1212753) (-CH₂-) and methylene ether (-CH₂-O-CH₂-) bridges. The molecular weight and structure of these oligomers are influenced by reaction conditions such as the molar ratio of formaldehyde to carbamate, pH, and temperature. Lower molecular weight oligomers are typically water-soluble and are crucial for applications requiring good penetration into substrates, such as in wood composites.

The structure of these oligomers can be characterized using various analytical techniques. Infrared (IR) spectroscopy can identify the characteristic functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of methylene and methylene ether linkages.

Table 1: Influence of Molecular Weight on Resin Properties (Based on Analogy with PF Resins)

| Molecular Weight ( g/mol ) | Weight Percent Gain (WPG) at 20% Concentration | Bulking Effect (%) | General Characteristics |

| 237 | 24.7% | 12.2% | Higher penetration into cell walls. |

| 305 | - | 12.8% | Optimal impregnation ability. mdpi.com |

| 403 | - | 11.0% | Moderate penetration. |

| 520 | Lower than smaller oligomers | 7.9% | Less penetration due to larger size. mdpi.com |

This table is based on data for Phenol-Formaldehyde (PF) resins and illustrates the general principle that lower molecular weight oligomers exhibit better penetration and impregnation properties. mdpi.comresearchgate.net

The curing of CF resins involves the further condensation of the oligomers to form a rigid, three-dimensional cross-linked network. This process is typically catalyzed by heat and acidic conditions. The curing behavior of CF resins can be compared to that of UF resins, which are widely used as adhesives in the wood industry. woodresearch.sk

The reactivity of the carbamate group in CF resins is expected to differ from that of the urea (B33335) group in UF resins, which would affect the curing rate and the final properties of the cured resin. The presence of the ester group in the carbamate may influence the acidity and reactivity of the N-H bond compared to the N-H bonds in urea.

Differential Scanning Calorimetry (DSC) is a common technique used to study the curing behavior of thermosetting resins. woodresearch.sk For UF resins, the curing temperature and reaction enthalpy are influenced by the formaldehyde to urea molar ratio and the type of catalyst used. woodresearch.skusda.gov It is anticipated that CF resins would exhibit different curing profiles, potentially offering advantages in terms of lower curing temperatures or reduced formaldehyde emissions.

Table 2: General Comparison of Curing Properties

| Property | Urea-Formaldehyde (UF) Resin | Expected Polycarbamate-Formaldehyde (CF) Resin Properties |

| Curing Mechanism | Acid-catalyzed condensation of methylolureas. | Acid-catalyzed condensation of methylolcarbamates. |

| Curing Time | Generally has a longer curing time. internetwoodglue.com | Potentially faster or slower depending on carbamate reactivity. |

| Cross-link Density | High, leading to a rigid but brittle structure. | May be tailored by choice of carbamate and polyol. |

| Formaldehyde Emission | A significant concern, related to free formaldehyde and hydrolysis of cured resin. nih.gov | Potentially lower due to different bond stability. |

| Water Resistance | Good, but can be susceptible to hydrolysis. | Potentially improved due to the more stable carbamate linkage. |

Non-Isocyanate Thermoplastic Polyureas (NIPUreas) through Carbamate Metathesis Polymerization

A significant advancement in polymer chemistry is the development of non-isocyanate routes to polyureas, which avoids the use of toxic isocyanate monomers. european-coatings.comrsc.orgdigitellinc.com One such method is the metathesis polymerization of methyl carbamates.

The formation of the urea bond in this non-isocyanate process occurs through a metathesis reaction of carbamates. This reaction involves the exchange of substituents between two carbamate molecules. In the context of polymerization, a difunctional carbamate monomer reacts with itself to eliminate a small molecule (like methanol (B129727) in the case of methyl carbamates) and form a urea linkage, thus building the polymer chain.

The reaction of an amine with a carbamate can also lead to the formation of a urea product. ebrary.net The initial reaction of water with an isocyanate, a traditional route, forms an unstable carbamic acid that decomposes to an amine and carbon dioxide; the resulting amine then rapidly reacts with another isocyanate to form a urea linkage. ebrary.netrsc.org In non-isocyanate routes, the direct reaction between carbamate groups is facilitated by catalysts at elevated temperatures.

Catalysts play a crucial role in facilitating carbamate metathesis polymerization. They are essential for achieving high molecular weight polymers in reasonable reaction times. Common catalysts for this process include bases such as potassium carbonate (K₂CO₃) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).

Potassium Carbonate (K₂CO₃): This inorganic base is an effective and low-cost catalyst for transesterification and metathesis reactions. It is thought to activate the carbamate group, making it more susceptible to nucleophilic attack.

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): TBD is a strong, non-nucleophilic organic base that has been shown to be an effective catalyst in various polymerization reactions. Its high basicity allows it to deprotonate the carbamate, initiating the metathesis reaction.

The choice of catalyst and reaction conditions (temperature, pressure) significantly influences the polymerization rate, molecular weight, and properties of the resulting non-isocyanate polyurea.

Glycidyl (B131873) Carbamate Functional Resins and Crosslinking Applications

Glycidyl carbamate functional resins represent a versatile class of thermosetting polymers that merge the advantageous properties of both polyurethanes and epoxy resins. The core of their chemistry lies in the glycidyl carbamate functional group, which consists of a reactive epoxy (glycidyl) group adjacent to a carbamate (urethane) linkage. This unique structure allows for curing through conventional epoxy chemistry, providing a pathway to polyurethane-like materials without the direct handling of isocyanates by the end-user. The resulting crosslinked polymers often exhibit enhanced flexibility, adhesion, and faster curing times compared to traditional epoxy systems sci-hub.seresearchgate.netresearchgate.net.

The synthesis of these resins is adaptable, allowing for the creation of a wide array of structures with tailored properties by utilizing the broad availability of various di- and polyisocyanates. The presence of the epoxy group enables crosslinking with a variety of curing agents, including amines and anhydrides, making them suitable for diverse applications such as coatings, adhesives, and elastomers sci-hub.se.

Synthetic Routes for Glycidyl Carbamate Functional Groups

The primary and most common method for synthesizing glycidyl carbamate functional groups is the reaction between an isocyanate (-NCO) group and the hydroxyl (-OH) group of glycidol (B123203). This reaction forms the characteristic carbamate linkage while preserving the epoxy ring of the glycidol molecule sci-hub.seradtech.org. The versatility of this synthesis route allows for the production of various resin architectures.

One prevalent approach involves a two-step process to create glycidyl carbamate-terminated prepolymers. In the first step, a polyol (such as a polyether or polyester (B1180765) polyol) is end-capped with a diisocyanate, creating an isocyanate-terminated prepolymer. In the second step, the remaining isocyanate groups are reacted with glycidol to yield the final glycidyl carbamate functional resin sci-hub.se. This method allows for precise control over the backbone structure and, consequently, the final properties of the cured material. For instance, resins based on polyether soft segments have been shown to yield improved impact strength and fracture energy in the cured elastomer sci-hub.se.

Another synthetic strategy involves the direct reaction of polyisocyanates, such as the biuret (B89757) or isocyanurate of hexamethylene diisocyanate, with glycidol google.com. This method produces resins with higher functionality, leading to harder and tougher coatings when cured with amines researchgate.net. The reaction conditions for these syntheses are typically mild, often carried out at moderately elevated temperatures in the presence of a catalyst like dibutyltindilaurate (DBTDL) to facilitate the isocyanate-hydroxyl reaction radtech.org.

The following table summarizes representative synthetic parameters for glycidyl carbamate resins.

| Starting Materials | Reaction Steps | Typical Reaction Conditions | Resulting Resin Type |

| Polyol, Diisocyanate, Glycidol | 1. End-capping of polyol with diisocyanate. 2. Reaction of isocyanate-terminated prepolymer with glycidol. | Step 1: 70-80°C. Step 2: 40-50°C with catalyst (e.g., DBTDL). | Linear or branched prepolymer with terminal glycidyl carbamate groups. |

| Polyisocyanate (e.g., Hexamethylene diisocyanate biuret), Glycidol | Direct reaction of polyisocyanate with glycidol. | 40-45°C with catalyst (e.g., DBTDL), followed by an exotherm. | Multi-functional glycidyl carbamate resin. |

| Hydroxyl-terminated polybutadiene (B167195) (HTPB), Tolylene diisocyanate (TDI), Glycidol | 1. Reaction of HTPB with excess TDI. 2. Reaction of NCO-terminated product with glycidol. | Step 1: 70°C with DBTDL catalyst. Step 2: Maintained at 70°C until NCO peak disappears in FTIR. | Glycidyl carbamate functionalized polybutadiene resin. |

This table presents a generalized summary of synthetic approaches. Actual reaction parameters can vary based on specific reactants and desired product characteristics.

Curing Mechanisms with Epoxy System Agents (e.g., amines, anhydrides)

The reactive epoxy group in glycidyl carbamate resins allows them to be crosslinked using standard epoxy curing agents, most notably amines and anhydrides. The choice of curing agent significantly influences the final network structure and material properties.

Curing with Amines:

The reaction between the epoxy group of the glycidyl carbamate resin and a primary amine curing agent proceeds through a nucleophilic ring-opening mechanism. The nitrogen atom of the amine attacks one of the carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group, creating a crosslink and a tertiary amine. This step-growth polymerization process builds a three-dimensional network.

The general reaction scheme is as follows:

Primary Amine Reaction: R-NH₂ + CH₂(O)CH-R' → R-NH-CH₂(OH)CH-R' (forms a secondary amine and a hydroxyl group)

Secondary Amine Reaction: R-NH-CH₂(OH)CH-R' + CH₂(O)CH-R' → R-N(CH₂(OH)CH-R')₂ (forms a tertiary amine and another hydroxyl group)

The reactivity of the amine is a crucial factor, with aliphatic amines generally being more reactive and allowing for ambient temperature curing, while aromatic amines often require elevated temperatures. The hydroxyl groups generated during the curing process can also catalyze the reaction. Glycidyl carbamate systems, when cured with amines, have been reported to exhibit faster curing rates compared to conventional glycidyl ether epoxy resins sci-hub.seresearchgate.net.

Curing with Anhydrides:

Anhydride (B1165640) curing of glycidyl carbamate resins results in the formation of a polyester network. Unlike amine curing, this process typically requires elevated temperatures and the presence of an initiator or catalyst. The mechanism is generally understood to proceed as follows:

Initiation: The reaction is initiated by a species containing a hydroxyl group, which can be present on the epoxy resin backbone, from trace amounts of water, or added as an accelerator (e.g., a tertiary amine or an alcohol). The initiator opens the anhydride ring to form a carboxylic acid.

Propagation: The newly formed carboxylic acid then reacts with an epoxy group, opening the ring and generating an ester linkage and a new hydroxyl group. This hydroxyl group can then react with another anhydride molecule, continuing the propagation of the polymer chain.

This process of alternating reactions between the epoxy and anhydride groups, known as polyesterification, builds the crosslinked network researchgate.netqut.edu.au. Anhydride-cured systems are known for their high glass transition temperatures (Tg), good thermal stability, and excellent electrical insulating properties odu.edu. However, they can be more brittle than their amine-cured counterparts odu.edu.

The table below provides a comparative overview of the properties of glycidyl carbamate resins cured with amines versus anhydrides.

| Property | Amine-Cured Systems | Anhydride-Cured Systems |

| Curing Temperature | Can be cured at ambient or elevated temperatures depending on the amine. | Typically require elevated temperatures (e.g., 90-150°C) and catalysts. |

| Mechanical Properties | Generally exhibit higher toughness, tensile strength, and impact strength. | Often result in higher stiffness and hardness, but can be more brittle. |

| Thermal Properties | Good thermal stability, with Tg values influenced by the amine structure. | Generally provide higher glass transition temperatures (Tg) and superior thermal resistance. |

| Chemical Resistance | Aromatic amines offer superior chemical resistance. | Excellent chemical resistance. |

| Processing | Stoichiometry is critical; amines can be more toxic. | Lower cure exotherm and shrinkage; less sensitive to stoichiometry but susceptible to moisture. |

This table offers a general comparison. Specific properties are highly dependent on the exact formulation of the resin and curing agent.

Advanced Analytical and Spectroscopic Characterization Techniques in Formaldehyde Carbamate Research

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for elucidating the molecular structure of the reaction products of formaldehyde (B43269) and methyl carbamate (B1207046) and for monitoring the progress of their reaction. These methods provide detailed information on the chemical environment of atoms, functional groups, and electronic transitions within the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C-NMR, ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of the reaction products between formaldehyde and methyl carbamate. By analyzing the chemical shifts, signal integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can confirm the formation of N-hydroxymethyl methyl carbamate and other related adducts.

¹H NMR Spectroscopy is instrumental in identifying the different types of protons present in the reaction mixture. In the case of N-hydroxymethyl methyl carbamate, the ¹H NMR spectrum is expected to show distinct signals for the various protons. Based on data from analogous compounds like ethyl (hydroxymethyl)carbamate, the following chemical shifts can be anticipated :

-OCH₃ protons: A singlet corresponding to the methyl ester group.

-NH proton: A broad singlet for the proton attached to the nitrogen atom of the carbamate group. The chemical shift of this proton is sensitive to solvent, temperature, and concentration due to hydrogen bonding .

-CH₂- protons: A singlet or doublet for the methylene (B1212753) protons of the hydroxymethyl group.

-OH proton: A broad singlet for the hydroxyl proton, the position of which is also highly dependent on experimental conditions .

The integration of these peaks provides a quantitative measure of the relative number of protons of each type, which can be used to confirm the structure of the product and to monitor the reaction progress over time.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecules. The expected chemical shifts for N-hydroxymethyl methyl carbamate are:

Carbonyl carbon (-C=O): A signal in the downfield region, typically around 155-160 ppm, characteristic of a carbamate carbonyl group .

Hydroxymethyl carbon (-CH₂OH): A signal for the carbon of the hydroxymethyl group.

Methyl ester carbon (-OCH₃): A signal for the carbon of the methyl ester group.

The presence of these characteristic signals in the ¹³C NMR spectrum provides strong evidence for the formation of the N-hydroxymethyl adduct.

Interactive Data Table: Expected NMR Chemical Shifts for N-Hydroxymethyl Methyl Carbamate

| Group | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

| -OCH₃ | ~3.7 | ~52 |

| -NH | 5.0 - 6.5 (broad) | - |

| -CH₂- (hydroxymethyl) | 4.5 - 4.8 | 60 - 70 |

| -OH | 1.5 - 5.0 (broad) | - |

| -C=O | - | 155 - 160 |

Note: The predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in the reactants and products of the formaldehyde-methyl carbamate reaction. By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of molecular bonds, FT-IR can confirm the formation of N-hydroxymethyl methyl carbamate.

Key vibrational bands that are monitored during the reaction include:

N-H stretch: The disappearance or shifting of the N-H stretching band of the methyl carbamate (typically around 3400-3200 cm⁻¹) indicates its consumption.

C=O stretch: The carbonyl stretching frequency of the carbamate group (around 1700 cm⁻¹) is a prominent feature and can be sensitive to the chemical environment . Changes in its position and shape can provide information about the formation of new products.

O-H stretch: The appearance of a broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the formation of the hydroxyl group in the N-hydroxymethyl adduct.

C-N stretch: The C-N stretching vibration of the carbamate can also be monitored for changes upon reaction.

C-O stretch: The C-O stretching vibrations of the ester and the newly formed hydroxymethyl group will also be present in the spectrum.

Interactive Data Table: Key FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (in methyl carbamate) | Stretch | 3400 - 3200 |

| C=O (carbamate) | Stretch | ~1700 |

| O-H (hydroxymethyl) | Stretch (broad) | 3500 - 3200 |

| C-N | Stretch | 1400 - 1200 |

| C-O | Stretch | 1300 - 1000 |

Mass Spectrometry (MS) (e.g., GC-MS, LC-QTOF-MS, MALDI-ToF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of the reaction products and to gain insights into their structure through fragmentation analysis. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly specific and sensitive tool for analyzing complex reaction mixtures.

For the analysis of the reaction between formaldehyde and methyl carbamate, GC-MS can be employed to separate and identify the volatile components of the reaction mixture. The electron ionization (EI) mass spectrum of N-hydroxymethyl methyl carbamate is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide structural information. Common fragmentation pathways for carbamates include the loss of the alkoxy group and cleavage of the N-C bond. For N-hydroxymethyl methyl carbamate, characteristic fragments would likely arise from the loss of a hydroxyl radical, a methoxy (B1213986) radical, or the entire hydroxymethyl group.

LC-MS, particularly with soft ionization techniques like electrospray ionization (ESI), is well-suited for analyzing less volatile and thermally labile compounds like N-hydroxymethyl methyl carbamate. High-resolution mass spectrometry, such as LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the product and its fragments.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the components of the reaction mixture—formaldehyde, methyl carbamate, and their various adducts—and for quantifying their concentrations.

High-Performance Liquid Chromatography (HPLC) (e.g., reversed-phase LC, post-column derivatization)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of the formaldehyde-methyl carbamate reaction system. It allows for the efficient separation, identification, and quantification of the starting materials, the primary product (N-hydroxymethyl methyl carbamate), and any side products.

Reversed-Phase Liquid Chromatography (LC) is the most common mode of HPLC used for this type of analysis. In reversed-phase LC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Formaldehyde, being highly polar, will elute early, while methyl carbamate and its N-hydroxymethyl derivative, being more hydrophobic, will be retained longer on the column. By carefully optimizing the mobile phase composition, gradient elution, and column temperature, a good separation of all components can be achieved.

Post-Column Derivatization is often employed in HPLC analysis to enhance the detection of compounds that have poor chromophores or are non-volatile, making them difficult to detect by standard UV-Vis or mass spectrometry detectors. For the analysis of formaldehyde and carbamates, post-column derivatization can significantly improve sensitivity and selectivity.

After the analytes are separated on the HPLC column, they are mixed with a derivatizing reagent in a post-column reactor. This reaction produces a derivative that is easily detectable. For example, formaldehyde can be derivatized to produce a highly fluorescent or colored compound, allowing for very low detection limits. Similarly, carbamates can be hydrolyzed post-column to release methylamine, which can then be derivatized to form a fluorescent product. This approach is particularly useful for quantifying trace amounts of unreacted starting materials or impurities in the final product. EPA Method 8318A, for instance, describes the analysis of N-methylcarbamates using post-column hydrolysis and derivatization with o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection rsc.org.

Interactive Data Table: HPLC Method Parameters

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 3-5 µm particle size |

| Mobile Phase | Gradient of water and acetonitrile or methanol |

| Detector | UV-Vis (for compounds with chromophores), Refractive Index (RI), or Mass Spectrometry (MS) |

| Post-Column Reagent | For formaldehyde: Acetylacetone or other derivatizing agents. For carbamates: Base hydrolysis followed by OPA. rsc.org |

| Detection (Post-Column) | Fluorescence or UV-Vis |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial technique for characterizing the molecular weight (MW) and molecular weight distribution (MWD) of formaldehyde-carbamate polymers. researchgate.net This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute more quickly through the porous column packing, while smaller molecules take a more tortuous path and elute later. The primary application of GPC in this field is to monitor the progression of polymerization reactions and to assess the final molecular characteristics of the resin, which directly influence its physical and mechanical properties. researchgate.netwoodj.org

Research on carbamate-melamine formaldehyde cross-linking agents has utilized GPC to determine the weight average molecular weight (Mw) of the resulting products. These studies show a range of molecular weights depending on the specific synthesis conditions, such as the ratio of reactants. google.comepo.org For instance, variations in the butanol-to-melamine ratio during synthesis have been shown to produce resins with significantly different Mw values. google.comepo.org The desired Mw for these cross-linking agents typically falls within a broad range, often between 700 and 10,000 Daltons, with more preferable ranges being between 1,200 and 2,500 Daltons. google.com

In related amino resins like urea-formaldehyde (UF), GPC has been instrumental in demonstrating how synthesis parameters affect the final polymer. As the number of urea (B33335) additions during synthesis increases, both the number average molecular weight (Mn) and the weight average molecular weight (Mw) of the UF resins tend to increase. woodj.org

| Resin Description | Weight Average Molecular Weight (Mw) in Daltons | Reference |

|---|---|---|

| Carbamate-melamine formaldehyde cross-linking agent | 2,190 | google.com |

| Carbamate-melamine formaldehyde cross-linking agent (IR-determined carbamate content: ~1.3) | 1,770 | google.com |

| Carbamate-melamine formaldehyde cross-linking agent (F:M ratio 4.6:1) | 1,241 | google.com |

| Carbamate-melamine formaldehyde cross-linking agent (IR-determined carbamate content: ~0.65) | 844 | epo.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful and versatile analytical technique for the assessment of volatile and semi-volatile compounds. drawellanalytical.com In the context of formaldehyde-carbamate research, its primary role is the detection and quantification of unreacted residual monomers, particularly formaldehyde, within the polymer matrix. measurlabs.compolymersolutions.com The presence of residual formaldehyde is a critical parameter as it can influence the final properties of the material. measurlabs.com

Due to formaldehyde's high polarity and reactivity, direct analysis by GC can be challenging. gcms.cz Consequently, methods often involve a derivatization step to convert formaldehyde into a more stable, less polar compound that is more amenable to GC analysis. drawellanalytical.comgcms.cz A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with formaldehyde to form a stable hydrazone. akjournals.comshimadzu.com This derivative can then be readily analyzed with high sensitivity using various detectors, including Flame Ionization Detectors (FID) or Mass Spectrometry (MS). akjournals.comshimadzu.com

Advanced GC methods have been developed to enhance efficiency and sensitivity. Headspace GC (HS-GC), for example, allows for the analysis of volatile compounds without complex sample extraction. researchgate.net One HS-GC method involves the quantitative conversion of formaldehyde to methanol, which is then measured. researchgate.net This approach has demonstrated good recovery rates (96.2–102%) and a limit of quantification of 17.3 μg. researchgate.net Another advanced technique combines solid-phase microextraction (SPME) with GC-MS, offering a sensitive method for formaldehyde detection at nanomolar concentrations in aqueous samples. nih.gov

| Method | Principle | Key Findings / Parameters | Reference |

|---|---|---|---|

| HS-GC | Formaldehyde is converted to methanol, then analyzed. | Limit of Quantification: 17.3 μg; Recovery: 96.2–102% | researchgate.net |

| GC-FID | Analysis of DNPH-derivatized formaldehyde. | Column: SH-1 (30 m × 0.32 mm I.D., 1.00 μm); Column Temp: 240°C - 260°C program. | shimadzu.com |

| Fast GC-MS | Analysis of DNPH-derivatized formaldehyde. | Column: MEGA-5 MS FAST (10 m × 0.10 mm × 0.1 µm); Carrier Gas: Helium (0.9 mL/min). | akjournals.com |

| SPME-GC-MS | Cysteamine is used as a scavenger, followed by SPME extraction. | Enables detection at nanomolar concentrations in buffered aqueous samples. | nih.gov |

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are essential for characterizing the curing behavior and service temperature limits of thermosetting resins like formaldehyde-methyl carbamate.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal transitions of polymers. researchgate.net The method works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. kpi.ua For formaldehyde-carbamate resins, DSC is invaluable for characterizing the curing process, which is typically an exothermic event. kpi.uascribd.com

The DSC thermogram of an uncured thermoset resin can reveal key information:

Glass Transition Temperature (Tg): A baseline shift (a step change in heat capacity) indicates the Tg of the uncured resin. npl.co.uk

Curing Exotherm: One or more exothermic peaks represent the heat released during the cross-linking reactions. The temperature at the peak of the exotherm is often taken as the curing temperature, and the total area under the peak is proportional to the total heat of reaction. kpi.uanih.gov

Kinetics: By conducting experiments at multiple heating rates, kinetic parameters such as the activation energy of the curing reaction can be calculated. kpi.uachimarhellas.com

In studies of related phenol-formaldehyde (PF) resins, DSC has been used to identify multiple exothermic peaks, which are attributed to different stages of the reaction, such as the initial addition of free formaldehyde and subsequent condensation reactions of methylolated phenols. kpi.ua Similarly, for melamine-formaldehyde (MF) resins, DSC analysis has shown two distinct exothermic peaks, indicating a two-step crosslinking reaction. scribd.com The Tg of the fully cured material, a critical parameter indicating its thermal stability, can also be determined by running a second DSC scan on the cured sample. scielo.br

| Resin Composite Material | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Prisma APH | 147.5 °C | scielo.br |

| Natural Look | 143.7 °C | scielo.br |

| Te-Econom | 143.5 °C | scielo.br |

| FillMagic | 130.6 °C | scielo.br |

| Glacier | 129.0 °C | scielo.br |

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for characterizing the viscoelastic properties of polymers. youtube.com It involves applying a small, oscillating (sinusoidal) stress to a sample and measuring the resulting strain. tainstruments.com By analyzing the phase lag between the stress and strain signals, the material's response can be separated into an elastic component and a viscous component. youtube.com This technique is particularly useful for studying the structure-property relationships in cured formaldehyde-carbamate networks.

The key parameters obtained from a DMA scan, typically performed over a range of temperatures, are:

Storage Modulus (E'): Represents the elastic portion of the material's response and is a measure of its stiffness. youtube.comnetzsch.com A high E' below the Tg indicates a rigid, glassy material.

Loss Modulus (E''): Represents the viscous portion of the response and is a measure of the energy dissipated as heat due to internal molecular motions. youtube.comnetzsch.com

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping capacity. netzsch.com

The glass transition temperature (Tg) is prominently observed in DMA scans as a sharp drop in the storage modulus (E'), a peak in the loss modulus (E''), and a peak in the tan δ curve. youtube.com The Tg determined by DMA is often considered more sensitive than that from DSC. Furthermore, the height and shape of the tan δ peak can provide qualitative information about the crosslink density and molecular architecture of the polymer network. paint.org In research on melamine-formaldehyde cured systems, DMA has been used to determine the crosslink densities of the final cured films. paint.org The storage modulus in the rubbery plateau region above the Tg is directly related to the crosslink density, providing a powerful tool for evaluating the extent of cure and the final network structure.

| Property | Value | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 150 ± 4 °C | mdpi.com |

| Storage Modulus (E') at 50 °C | 2.8 GPa | mdpi.com |

| Loss Modulus (E'') at 50 °C | 0.08 GPa | mdpi.com |

| Storage Modulus (E') at 177 °C | 0.07 GPa | mdpi.com |

| Loss Modulus (E'') at 177 °C | 0.02 GPa | mdpi.com |

Theoretical and Computational Studies of Formaldehyde Carbamate Interactions

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for elucidating reaction pathways and the electronic properties of molecules. mdpi.com Density Functional Theory (DFT), in particular, offers a good balance between computational cost and accuracy for studying organic reactions. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06 are widely used for their reliability in describing the electronic, geometric, and energetic properties of organic molecules. researchgate.netresearchgate.net

B3LYP: This hybrid functional combines the Hartree-Fock exchange with DFT exchange-correlation. It is known for its effectiveness in predicting electronic and geometric properties for a wide range of organic systems. researchgate.netgrafiati.com Its application has been validated extensively in the literature, making it a common choice for initial geometric optimizations and frequency calculations. researchgate.netgrafiati.com

M06: The M06 suite of functionals are meta-hybrid functionals that can provide broader accuracy, particularly for thermochemistry, reaction barriers, and non-covalent interactions. nih.gov The M06 functional was developed for applicability to both main-group chemistry and transition-metal chemistry. nih.gov Previous studies have demonstrated the accuracy of functionals like M06-2X (a high-Hartree-Fock-exchange version of M06) in predicting the stability of different molecular structures and tautomers. nih.gov

In the context of the formaldehyde-methyl carbamate (B1207046) system, these DFT methods would be employed to optimize the geometries of the reactants, transition states, intermediates, and products. The calculated energies from these optimizations allow for the determination of reaction thermodynamics and kinetics.

The reaction between methyl carbamate and formaldehyde (B43269) is expected to proceed via a nucleophilic substitution mechanism at the carbonyl carbon of formaldehyde. masterorganicchemistry.comlibretexts.org The nitrogen atom of the carbamate acts as the nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. neliti.com

Computational modeling can map out the potential energy surface for this reaction, identifying key structures and the energy barriers that separate them. The generally accepted pathway involves two main steps: masterorganicchemistry.com

Nucleophilic Attack and Tetrahedral Intermediate Formation: The reaction initiates with the nucleophilic attack of the carbamate's nitrogen on the formaldehyde's carbonyl carbon. This leads to the formation of a transient, high-energy species known as a tetrahedral intermediate, where the carbonyl carbon is sp3-hybridized. masterorganicchemistry.comlibretexts.org DFT calculations are crucial for locating the transition state leading to this intermediate and calculating its associated energy barrier, which is often the rate-determining step. libretexts.org While some acyl substitution reactions may proceed through a concerted SN2-like mechanism, the formation of a tetrahedral intermediate is common in reactions involving aldehydes. nih.govresearchgate.net

Proton Transfer and Product Formation: The tetrahedral intermediate is typically unstable and evolves to the final product. In this case, it would likely undergo proton transfer to form a more stable N-hydroxymethyl adduct. Computational studies on similar reactions, such as formaldehyde with isoleucine, have shown that the initial adduct can then react further, for example, by condensing with another carbamate molecule. neliti.com

Molecular Modeling of Carbamate-Formaldehyde Adducts

Once the N-hydroxymethyl adduct is formed, molecular modeling can be used to analyze its structural and dynamic properties, such as the nature of its chemical bonds and the energy barriers to bond rotation.

The properties of carbamates are heavily influenced by amide resonance, which involves the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This resonance imparts a partial double-bond character to the C-N bond.

This delocalization results in a planar geometry around the nitrogen atom and restricts rotation about the C-N bond. The formation of an adduct with formaldehyde at the nitrogen atom would influence this resonance. The substituent on the nitrogen affects the electronic properties and, consequently, the degree of resonance. For example, electron-withdrawing groups on the nitrogen can decrease the C-N double bond character, leading to a longer bond and a lower barrier to rotation. nih.gov

The partial double-bond character of the carbamate C-N bond creates a significant energy barrier to rotation, which can lead to the existence of distinct syn and anti rotamers (conformational isomers). nih.govnd.edu The height of this rotational barrier is a key parameter that can be calculated computationally and measured experimentally. For typical N-alkylcarbamates, this barrier is around 16 kcal/mol. nih.gov

Computational conformational analysis can identify the stable conformers of the carbamate-formaldehyde adduct and the transition states that connect them. mdpi.com The rotational barrier is sensitive to both steric and electronic effects. nd.edu Studies on various carbamates have shown that electron-donating groups on the nitrogen tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu This relationship can be quantified through linear free-energy relationships. nd.edu The formation of the N-hydroxymethyl adduct introduces a new substituent whose electronic and steric profile will modulate the C-N rotational barrier compared to the parent methyl carbamate.

| Compound | Substituent on Nitrogen | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N-alkylcarbamate (general) | Alkyl group | ~16 | nih.gov |

| N-phenylcarbamate | Phenyl group | 12.5 | nih.gov |

| N-(2-pyrimidyl)carbamates | 2-pyrimidyl group | <9 | nih.gov |

| Methyl N,N-dimethylcarbamate | Two Methyl groups | Insensitive to solvent polarity | nih.gov |

Industrial and Synthetic Applications Excluding Prohibited Elements

Precursors for Polyurethane and Isocyanate Synthesis

A significant industrial application of the reaction between formaldehyde (B43269) and carbamate (B1207046) derivatives is in the non-phosgene route for producing isocyanates, which are the primary building blocks of polyurethanes. nih.govacs.org This pathway is considered a more environmentally benign alternative to traditional methods that utilize highly toxic phosgene gas. nih.govresearchgate.net The process centers on the synthesis of Methylene (B1212753) Diphenyl Dicarbamate (MDC), a key intermediate for the production of Methylene Diphenyl Diisocyanate (MDI). researchgate.netresearchgate.net

The synthesis of MDI via this route involves a multi-step process:

Formation of a Carbamate: An aromatic amine, such as aniline, is reacted with a carbonyl source like dimethyl carbonate to produce methyl N-phenyl carbamate (MPC). researchgate.netresearchgate.net

Condensation with Formaldehyde: The resulting MPC is then condensed with formaldehyde to yield Methylene Diphenyl Dicarbamate (MDC). researchgate.netresearchgate.net This condensation is a critical step and has been the subject of extensive research to optimize reaction conditions and catalytic systems.

Thermal Decomposition: Finally, the MDC intermediate is thermally decomposed to produce MDI and regenerate methanol (B129727). researchgate.net

The condensation of MPC with formaldehyde to form MDC can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. researchgate.netjlu.edu.cn Research has explored a range of catalysts, from solid acids to ionic liquids, to improve the yield and selectivity of this reaction. researchgate.netresearchgate.netresearchgate.net

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | MDC Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfonic acid-functionalized ionic liquids | Ionic Liquid (self) | 70 | 1.5 | 71.7 | researchgate.net |

| Inorganic Acid (H₂SO₄) | Acetic Acid/Water | 95 | 3.5 | 74.3 | jlu.edu.cn |

| Silicotungstic Acid | Diethylene glycol dimethyl ether | 100 | 4.5 | 62.8 | researchgate.net |

| Hβ Zeolite | Dimethyl Carbonate (DMC) | 160 | 3 | 76.4 | researchgate.net |

This non-phosgene route, leveraging the formaldehyde-carbamate reaction, is crucial for the sustainable production of MDI, a diisocyanate that accounts for a significant portion of the global polyurethane market. nih.govwikipedia.org Polyurethanes derived from MDI are used in a vast array of applications, including rigid insulation foams, furniture, automotive interiors, and elastomers. acs.orgamericanchemistry.comubc.ca

Intermediates in Advanced Organic Synthesis

The reaction between formaldehyde and methyl carbamate generates reactive intermediates that are valuable in advanced organic synthesis. The fundamental reaction involves the addition of the carbamate's N-H bond to the carbonyl group of formaldehyde, forming a methylolated carbamate (N-hydroxymethyl methyl carbamate). wikipedia.orgguidechem.com This intermediate is a key player in what are known as carbamidomethylation reactions.

These methylolated species are versatile reagents capable of reacting with various nucleophiles. For instance, in an alcoholic medium, the methylol group can react with the alcohol to form an ether, which remains effective for subsequent cross-linking reactions at elevated temperatures. google.com This reactivity allows for the introduction of a carbamate-methyl group onto other molecules, serving as a building block for more complex chemical structures.

The utility of carbamates as synthetic intermediates is broad. Methyl carbamate itself is used in the manufacture of pharmaceuticals and other fine chemicals. wikipedia.org The ability to functionalize the nitrogen atom through reactions with aldehydes like formaldehyde significantly expands its synthetic potential. google.com These reactions are foundational for creating N-substituted carbamates, which are important structural motifs in medicinal chemistry and materials science. researchgate.netorganic-chemistry.orgacs.orgnih.gov The controlled reaction of polyhydroxy polymers with reagents to form polycarbamates, which are then modified with formaldehyde, demonstrates a pathway to create tailored resins for specific applications. google.com

Crosslinking Agents in Coatings and Adhesives

Formaldehyde-based chemistry is central to the production of thermosetting polymers, which are widely used in high-performance coatings and adhesives. essentialchemicalindustry.orgamericanchemistry.com The reaction of formaldehyde with compounds containing N-H bonds, such as urea (B33335), melamine, and carbamates, creates methylol derivatives that can subsequently condense to form a rigid, three-dimensional crosslinked network upon curing. essentialchemicalindustry.orgpaint.orggoogle.com

In this context, formaldehyde and methyl carbamate derivatives act as highly effective crosslinking agents for polymer resins that possess active hydrogen-containing functional groups, such as hydroxyl, carboxyl, or amide groups. paint.orgallnex.com The curing process typically involves heating, which promotes the reaction between the methylol or alkoxymethyl groups of the carbamate-formaldehyde crosslinker and the functional groups on the polymer backbone. paint.org This condensation reaction forms stable covalent bonds, converting the liquid or thermoplastic resin into a durable thermoset material.

The resulting crosslinked polymers exhibit enhanced physical and chemical properties, including:

Improved Hardness and Durability: The three-dimensional network structure significantly increases the material's resistance to scratching and abrasion. google.comgoogleapis.com

Enhanced Chemical and Solvent Resistance: The covalent crosslinks prevent the polymer chains from being dissolved or swollen by solvents. paint.orgepo.org

Increased Adhesion: Crosslinking can improve the bonding of the coating to the substrate. allnex.comgerhardt.de

Greater Flexibility and Toughness: While increasing hardness, the right crosslinking chemistry can also impart flexibility and impact resistance. allnex.com

These properties are highly desirable in many demanding applications, particularly in the automotive and industrial coatings sectors. google.comgoogleapis.com Carbamate-melamine-formaldehyde crosslinkers have been developed for automotive topcoats to provide superior durability, gloss, and resistance to environmental factors like acid rain. paint.orggoogle.comepo.org

| Crosslinker System | Curing Conditions | Solvent Resistance (MEK Test) | Acid Etch Resistance (H₂SO₄ 10%) | Reference |

|---|---|---|---|---|

| Carbamate-Melamine Formaldehyde | 140°C for 24 minutes | Some softening, no lifting | No damage after 20 minutes at 65°C | epo.org |

| Conventional Melamine-Formaldehyde (MF) Resin | Not specified | Not specified | Stain observed after 11 minutes | epo.org |

The versatility of formaldehyde-carbamate crosslinkers makes them integral to the formulation of adhesives, particularly in wood composites like particleboard and medium-density fiberboard (MDF), where they contribute to the structural integrity and moisture resistance of the final product. ubc.caessentialchemicalindustry.orggerhardt.de

Q & A

Q. What analytical methods are recommended for quantifying methyl carbamate in biological or environmental samples?

- Methodological Answer : Gas chromatography coupled with flame ionization detection (GC-FID) is widely used due to its sensitivity (LOD: 3.33–55.6 μg/L) and precision (%RSD <8.76%). Optimize sample pre-concentration using C18 solid-phase extraction (SPE) to achieve recoveries >82%. Validate methods with spiked matrices and calibration curves (e.g., linear range: 0.1–50 mg/L) to ensure reproducibility. Include internal standards like deuterated analogs to correct for matrix effects .

Q. How can researchers ensure the reliability of formaldehyde toxicity data in animal models?

- Methodological Answer : Adopt standardized protocols for inhalation chamber calibration (e.g., chamber type, airflow rates) and verify formaldehyde concentrations using real-time spectrophotometry. Report dosing metrics as calculated from feed/water concentrations rather than nominal values. Perform necropsy with histopathological evaluations to confirm target organ effects (e.g., nasal epithelium lesions). Cross-validate findings with mechanistic studies, such as DNA-protein crosslink assays .

Advanced Research Questions

Q. How can contradictory findings between epidemiological and toxicological studies on formaldehyde carcinogenicity be resolved?

- Methodological Answer : Conduct systematic reviews (COSMOS-E framework) to harmonize data streams. For example, reconcile human cohort studies showing limited evidence for leukemia with rodent models demonstrating nasal squamous cell carcinoma. Apply meta-analytical tools to assess heterogeneity (e.g., I² statistic) and publication bias (funnel plots). Use mode-of-action (MOA) analyses to evaluate species-specific metabolic pathways (e.g., formaldehyde dehydrogenase activity) .

Q. What experimental approaches are suitable for studying the metabolic activation of methyl carbamate to genotoxic intermediates?

- Methodological Answer : Employ in vitro cytochrome P450 inhibition assays (e.g., CYP2E1) to identify bioactivation pathways. Quantify DNA adducts (e.g., N7-methylguanine) via LC-MS/MS in hepatocyte cultures exposed to methyl carbamate. Compare results with ethyl carbamate, a known carcinogen, to assess structural-activity relationships. Use Ames tests with metabolic activation (S9 fraction) to confirm mutagenicity .

Q. How can microsolvation studies of methyl carbamate inform its interaction with biomacromolecules?

- Methodological Answer : Utilize high-resolution microwave spectroscopy to analyze methyl carbamate-water complexes in supersonic expansions. Map hydrogen-bonding sites (e.g., carbonyl vs. amine groups) and compare with amides like formamide. Computational modeling (DFT or MD simulations) can predict solvation effects on peptide-like conformations. These data clarify early-stage hydration dynamics relevant to enzyme-substrate interactions .

Q. What strategies enhance reproducibility in formaldehyde-related research data?

- Methodological Answer : Adopt FAIR data principles: store raw spectra/chromatograms in open formats (e.g., mzML for MS, JCAMP-DX for NMR). Annotate metadata rigorously (e.g., instrument settings, batch numbers for formaldehyde solutions). Use electronic lab notebooks (ELNs) compliant with NFDI4Chem standards to track protocol deviations. Cross-reference datasets with public repositories like ChEMBL or PubChem .

Tables for Key Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.